4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Description
4-[3-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a pyrazoline-containing quinoline derivative with a 4-oxobutanoic acid side chain. This compound is structurally characterized by:
- A 6-chloro-2-hydroxy-4-phenylquinoline core, which distinguishes it from analogs with a 2-oxo group (e.g., compounds in ).
- A 5-(2-methoxyphenyl)-4,5-dihydropyrazole ring, differing from meta-substituted aryl analogs (e.g., 3-fluorophenyl or 3-chlorophenyl in ).
- A terminal 4-oxobutanoic acid group, common in related compounds but sometimes replaced by amides (e.g., compound 25 in ).
Its synthesis typically involves coupling reactions (e.g., HATU/EDC-mediated amidation) and purification via chromatography .
Properties
IUPAC Name |
4-[5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24ClN3O5/c1-38-24-10-6-5-9-19(24)23-16-22(32-33(23)25(34)13-14-26(35)36)28-27(17-7-3-2-4-8-17)20-15-18(30)11-12-21(20)31-29(28)37/h2-12,15,23H,13-14,16H2,1H3,(H,31,37)(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBAGDTUNPLIMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NN2C(=O)CCC(=O)O)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews existing literature on its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound generally involves cyclocondensation reactions. For instance, derivatives of quinoline and pyrazole are synthesized through the reaction of substituted hydrazines with appropriate carbonyl compounds. The structural confirmation is typically achieved using spectroscopic methods such as NMR and mass spectrometry.
Biological Activities
The biological activities of the compound can be categorized into several key areas:
Antimicrobial Activity
Research has shown that derivatives of similar structures exhibit notable antimicrobial properties. For example, compounds derived from 4-oxobutanoic acid have demonstrated significant antibacterial and antifungal activities against various pathogens:
| Compound | Activity Type | Target Pathogen | Inhibition Percentage |
|---|---|---|---|
| Amide 2 | Antifungal | Aspergillus fumigatus | 96.5% |
| Amide 6 | Antifungal | Helminthosporium sativum | 93.7% |
| Amide 3 | Antibacterial | Bacillus subtilis | 37.6% |
| Amide 4 | Antibacterial | Pseudomonas aeruginosa | 33.2% |
These findings suggest that modifications to the core structure can enhance or diminish the biological efficacy of the compound .
Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For example, related compounds have been evaluated for their ability to inhibit tyrosinase, an enzyme critical in melanin production:
| Compound Type | IC50 (μM) |
|---|---|
| Alkyl 4-oxobutanoates (derived from carvacrol) | 128.8 - 244.1 |
| Thymol derivatives | 102.3 - 191.4 |
These results indicate that structural features significantly influence enzyme binding and activity .
Anticancer Potential
Preliminary studies suggest that compounds with similar frameworks could exhibit anticancer properties due to their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that a related pyrazole derivative showed effective inhibition against resistant strains of bacteria, indicating a potential therapeutic application in treating infections caused by multidrug-resistant organisms.
- Enzyme Inhibition : Another investigation focused on the inhibitory effects on cholinesterases, revealing moderate inhibition rates comparable to known inhibitors like physostigmine .
- Anticancer Activity : Research into structurally related quinoline derivatives indicated promising results in vitro against various cancer cell lines, suggesting a pathway for further development into anticancer agents .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The incorporation of quinoline and pyrazole moieties is often associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For instance, studies have shown that quinoline derivatives can interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.
-
Antimicrobial Properties :
- The presence of halogen atoms (such as chlorine) in the structure enhances the antimicrobial activity of compounds. Similar compounds have demonstrated efficacy against a range of bacterial and fungal pathogens. This suggests that 4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid may also possess antimicrobial properties, warranting further investigation.
-
Anti-inflammatory Effects :
- Compounds featuring pyrazole rings are known for their anti-inflammatory effects. They can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This could position the compound as a potential therapeutic agent for inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound. The following table summarizes key structural features and their corresponding biological activities based on similar compounds:
| Structural Feature | Biological Activity | Reference |
|---|---|---|
| Quinoline moiety | Anticancer activity | |
| Pyrazole ring | Anti-inflammatory | |
| Chlorine substitution | Enhanced antimicrobial | |
| Methoxy group | Increased lipophilicity |
Case Studies
- Synthesis and Biological Evaluation :
- Mechanistic Studies :
- In Vivo Studies :
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related analogs based on substituent effects , synthetic yields , and purity (Table 1). Pharmacological data (e.g., IC₅₀) are unavailable in the provided evidence.
Key Findings :
Quinoline Core Modifications: The target compound’s 2-hydroxyquinoline contrasts with the prevalent 2-oxo group in analogs (e.g., compounds 12, 13, 15). Chlorine at position 6 is conserved across most analogs, suggesting its importance for electronic or steric effects .
Pyrazoline Aryl Group Effects: The 2-methoxyphenyl substituent (target) is a positional isomer of 3-methoxyphenyl (compound 15). Electron-withdrawing groups (e.g., 3-F, 3-Cl in compounds 12, 13) versus electron-donating groups (e.g., 3-MeO in compound 15) influence electronic density on the pyrazoline ring, which could modulate target affinity .
Terminal Group Variations: The 4-oxobutanoic acid moiety (target) is retained in most analogs but replaced by an amide in compound 25. Acidic termini may improve solubility, while amides enhance membrane permeability .
Synthetic Efficiency :
- Yields for analogs range from 22% to 86% , with lower yields (e.g., 22% for compound 26) attributed to purification challenges or side reactions .
- Purity exceeds 95% in all cases, achieved via flash chromatography or HPLC .
Research Implications
- SAR Development: The 2-hydroxyquinoline and 2-methoxyphenyl groups in the target compound represent understudied structural motifs. Comparative studies with 2-oxo and meta-substituted analogs could clarify their roles in activity.
- Optimization Opportunities : Introducing electron-deficient aryl groups (e.g., 3-CF₃) or exploring alternative terminal groups (e.g., esters) may improve pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
